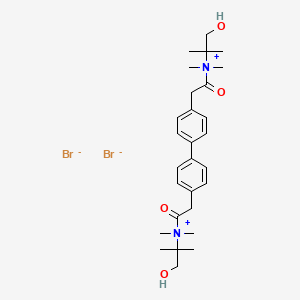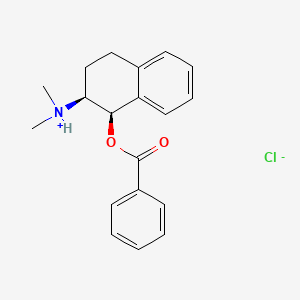
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of an amino group, a hydroxy group, and a hydroxybutoxy group attached to the anthracenedione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- typically involves the functionalization of the anthraquinone core. One common method is the nucleophilic substitution reaction where an amino group is introduced at the 1-position, a hydroxy group at the 4-position, and a hydroxybutoxy group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available anthraquinone. The process includes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- is unique due to the presence of the hydroxybutoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
3224-15-5 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(3-hydroxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-9(20)6-7-24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3 |
Clave InChI |
QDUNJVJBFUFOKM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)







![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
